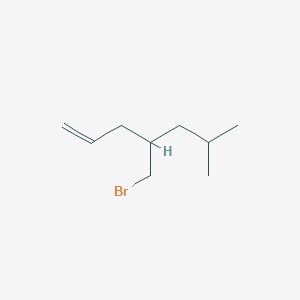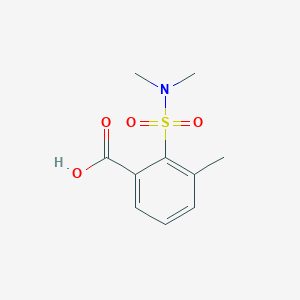
2-(Dimethylsulfamoyl)-3-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylsulfamoyl)-3-methylbenzoic acid is an organic compound with a complex structure that includes a benzene ring substituted with a dimethylsulfamoyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylsulfamoyl)-3-methylbenzoic acid typically involves the introduction of the dimethylsulfamoyl group onto a pre-existing benzoic acid derivative. One common method is the sulfonation of 3-methylbenzoic acid with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities.
化学反応の分析
Types of Reactions
2-(Dimethylsulfamoyl)-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzoic acid derivatives, depending on the electrophile used.
科学的研究の応用
2-(Dimethylsulfamoyl)-3-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-(Dimethylsulfamoyl)-3-methylbenzoic acid involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds and electrostatic interactions with proteins, potentially inhibiting their function. This compound may also interfere with metabolic pathways by binding to enzymes and altering their activity.
類似化合物との比較
Similar Compounds
- 2-(Methylsulfamoyl)-3-methylbenzoic acid
- 2-(Ethylsulfamoyl)-3-methylbenzoic acid
- 2-(Dimethylsulfamoyl)-4-methylbenzoic acid
Comparison
Compared to its analogs, 2-(Dimethylsulfamoyl)-3-methylbenzoic acid is unique due to the specific positioning of the dimethylsulfamoyl group, which can influence its reactivity and interaction with biological targets. The presence of two methyl groups on the sulfonamide moiety may enhance its lipophilicity and ability to penetrate cell membranes, making it more effective in certain applications.
特性
分子式 |
C10H13NO4S |
|---|---|
分子量 |
243.28 g/mol |
IUPAC名 |
2-(dimethylsulfamoyl)-3-methylbenzoic acid |
InChI |
InChI=1S/C10H13NO4S/c1-7-5-4-6-8(10(12)13)9(7)16(14,15)11(2)3/h4-6H,1-3H3,(H,12,13) |
InChIキー |
OTYBKEMMWIBKLI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C(=O)O)S(=O)(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


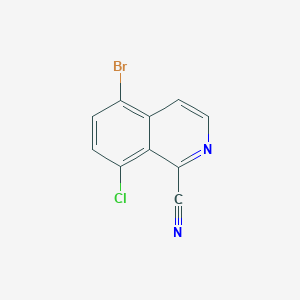
![5-methyl-1-[2-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B13189167.png)
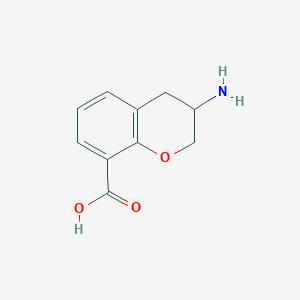
![1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclohexan-1-ol](/img/structure/B13189177.png)

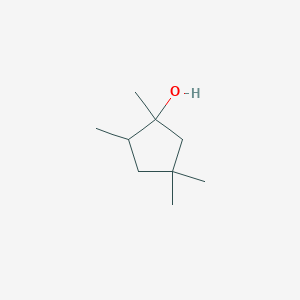

![Ethyl 2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13189209.png)
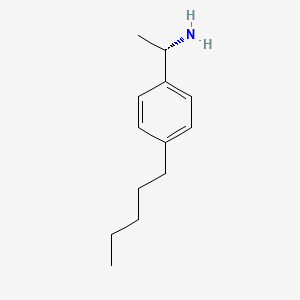
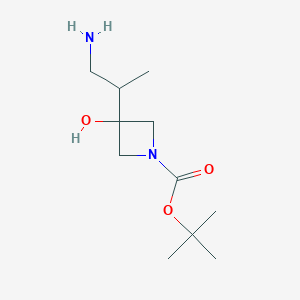
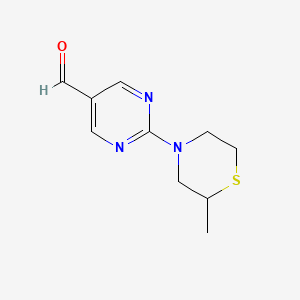
![N-{[4-Chloro-3-(Trifluoromethyl)phenyl]sulfonyl}-L-Tryptophan](/img/structure/B13189245.png)

